3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H10Cl3N5O7 and a molecular weight of 478.635 g/mol . This compound is characterized by its unique structure, which includes nitro groups, a trichloroethyl moiety, and a methoxyanilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the nitration of a benzamide derivative. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the benzamide ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trichloroethyl moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide can be compared with similar compounds such as:
- 3,5-dinitro-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide
- 3,5-dinitro-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
- 3,5-dinitro-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
These compounds share similar structural features but differ in the substituents on the anilino group, which can significantly affect their chemical properties and applications
Properties
Molecular Formula |
C17H14Cl3N5O6S |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3N5O6S/c1-31-13-5-3-2-4-12(13)21-16(32)23-15(17(18,19)20)22-14(26)9-6-10(24(27)28)8-11(7-9)25(29)30/h2-8,15H,1H3,(H,22,26)(H2,21,23,32) |
InChI Key |
FIYWOZONEIZVIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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